molecular formula C11H17N5 B14886081 N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine

N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B14886081
M. Wt: 219.29 g/mol
InChI Key: ZIXWJOSJOMVIRG-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine is an organic compound belonging to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction forms the desired piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby modulating cellular signaling pathways involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and piperazine moieties contribute to its potential as a versatile scaffold in drug discovery.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-cyclopropyl-4-piperazin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C11H17N5/c1-2-9(1)14-11-13-4-3-10(15-11)16-7-5-12-6-8-16/h3-4,9,12H,1-2,5-8H2,(H,13,14,15)

InChI Key

ZIXWJOSJOMVIRG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CC(=N2)N3CCNCC3

Origin of Product

United States

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